molecular formula C7H10N4 B13467447 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile

Cat. No.: B13467447
M. Wt: 150.18 g/mol
InChI Key: AVQGKFNKBVCLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the following steps:

    Preparation of the Alkyne: The alkyne precursor is synthesized through standard organic synthesis techniques.

    Preparation of the Azide: The azide precursor is prepared by converting an appropriate halide to the corresponding azide.

    CuAAC Reaction: The alkyne and azide are reacted in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with modified functional groups.

Scientific Research Applications

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form stable complexes with metal ions, which can be exploited in catalysis and materials science.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.

    1-(propan-2-yl)-1H-1,2,3-triazole: A similar compound with a different substitution pattern.

    4-(propan-2-yl)-1H-1,2,3-triazole: Another isomer with a different substitution position.

Uniqueness

2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile is unique due to the presence of both the triazole ring and the acetonitrile group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-(1-propan-2-yltriazol-4-yl)acetonitrile

InChI

InChI=1S/C7H10N4/c1-6(2)11-5-7(3-4-8)9-10-11/h5-6H,3H2,1-2H3

InChI Key

AVQGKFNKBVCLND-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=N1)CC#N

Origin of Product

United States

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